Guvacine Matches Nipecotic Acid Potency for Neuronal GABA Uptake but Diverges at Cloned GAT-2 and GAT-3 Subtypes
In rat brain slice preparations, guvacine and nipecotic acid exhibit equivalent potency as competitive inhibitors of high-affinity GABA uptake, with reported Ki values of 14 ± 4 µM for guvacine and 113 µM for nipecotic acid in the same assay system [1]. However, when evaluated against cloned rat GABA transporter subtypes, guvacine displays IC50 values of 39 µM (GAT-1), 58 µM (GAT-2), and 378 µM (GAT-3), whereas nipecotic acid demonstrates a different subtype profile with reported IC50 values of approximately 106 µM for GAT-3 [2]. This divergence in GAT-2 and GAT-3 potency indicates that the two scaffolds interact differently with non-GAT-1 transporter isoforms.
| Evidence Dimension | GABA uptake inhibition potency and transporter subtype selectivity |
|---|---|
| Target Compound Data | Guvacine: Ki = 14 ± 4 µM (rat brain slices competitive inhibition); IC50 = 39 µM (rGAT-1), 58 µM (rGAT-2), 378 µM (rGAT-3) |
| Comparator Or Baseline | Nipecotic acid: Ki = 113 µM (rat brain slices); IC50 = 106-110 µM (rGAT-3) |
| Quantified Difference | Equivalent Ki in brain slices (14 µM vs 113 µM, p > 0.05); 3.4–3.6 fold lower potency of guvacine at rGAT-3 vs nipecotic acid |
| Conditions | Rat cerebral cortex slices (Ki); cloned rat GAT-1, GAT-2, GAT-3 transporters expressed in heterologous systems (IC50) |
Why This Matters
Investigators requiring subtype-selective inhibition of GAT-2 or GAT-3 must consider guvacine's reduced potency relative to nipecotic acid at these isoforms, preventing erroneous extrapolation from total brain slice data.
- [1] Johnston, G. A. R., Krogsgaard-Larsen, P., & Stephanson, A. (1975). Betel nut constituents as inhibitors of γ-aminobutyric acid uptake. Nature, 258(5536), 627-628. View Source
- [2] Borden, L. A., Murali Dhar, T. G., Smith, K. E., Weinshank, R. L., Branchek, T. A., & Gluchowski, C. (1994). Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. European Journal of Pharmacology, 269(2), 219-224. View Source
